molecular formula C14H23N3 B13230833 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane

1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane

Cat. No.: B13230833
M. Wt: 233.35 g/mol
InChI Key: RGKYAQVSULUFQX-UHFFFAOYSA-N
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Description

1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and spirocyclic moieties in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(Propan-2-yl)-1H-pyrazole with a suitable azaspiro compound in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of new molecules with tailored properties for various applications.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

3-(1-propan-2-ylpyrazol-4-yl)-2-azaspiro[3.5]nonane

InChI

InChI=1S/C14H23N3/c1-11(2)17-9-12(8-16-17)13-14(10-15-13)6-4-3-5-7-14/h8-9,11,13,15H,3-7,10H2,1-2H3

InChI Key

RGKYAQVSULUFQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2C3(CCCCC3)CN2

Origin of Product

United States

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